molecular formula C20H24N2O3 B5765278 2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

Cat. No.: B5765278
M. Wt: 340.4 g/mol
InChI Key: YNNCVSUWCSEFAM-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxy group, a morpholinylmethyl group, and an acetamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The reaction between 2-methylphenol and an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Amidation reaction: The phenoxyacetic acid intermediate is then reacted with 4-(morpholin-4-ylmethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and morpholinylmethyl groups are believed to play a crucial role in binding to target proteins, thereby modulating their activity. The compound may inhibit or activate specific enzymes or receptors, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholin-4-ylmethyl)benzylamine: Shares the morpholinylmethyl group but lacks the phenoxy and acetamide groups.

    2-(3-methoxyphenyl)-1-morpholin-4-yl-ethanethione: Contains a morpholinyl group but differs in the phenyl and ethanethione groups.

Uniqueness

2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is unique due to its combination of phenoxy, morpholinylmethyl, and acetamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-16-4-2-3-5-19(16)25-15-20(23)21-18-8-6-17(7-9-18)14-22-10-12-24-13-11-22/h2-9H,10-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNCVSUWCSEFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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